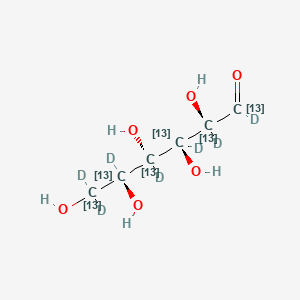
D-mannose-13C6,d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-mannose-13C6,d7 is a labeled form of D-mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-mannose-13C6,d7 involves the incorporation of stable isotopes of carbon (13C) and hydrogen (deuterium, d7) into the D-mannose molecule. One common method involves the use of labeled precursors in a series of chemical reactions that introduce these isotopes at specific positions within the molecule. For example, the synthesis may start with a labeled glucose derivative, which undergoes a series of enzymatic or chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, chemical synthesis, and purification using techniques like chromatography to isolate the desired labeled compound .
Chemical Reactions Analysis
Types of Reactions
D-mannose-13C6,d7 can undergo various chemical reactions, including:
Oxidation: Conversion to D-mannonic acid or other oxidized derivatives.
Reduction: Formation of D-mannitol or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-mannonic acid-13C6,d7, while reduction can produce D-mannitol-13C6,d7 .
Scientific Research Applications
D-mannose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of mannose in biochemical pathways.
Biology: Employed in studies of glycosylation processes and protein-carbohydrate interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like urinary tract infections and congenital disorders of glycosylation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of D-mannose-13C6,d7 involves its role as a carbohydrate in various metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor of bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections by inhibiting the binding of uropathogenic Escherichia coli to the bladder lining .
Comparison with Similar Compounds
Similar Compounds
D-glucose-13C6,d7: Another labeled sugar used in metabolic studies.
D-galactose-13C6,d7: Similar to D-mannose-13C6,d7 but with different metabolic pathways and applications.
D-fructose-13C6,d7: Used in studies of fructose metabolism and its effects on health
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research and therapeutic applications. Its stable isotope labeling also allows for precise tracking and quantification in metabolic studies .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI Key |
GZCGUPFRVQAUEE-ABSSTGCDSA-N |
Isomeric SMILES |
[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















